molecular formula C12H12FN2NaO2 B2858678 Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197062-71-6

Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate

Cat. No.: B2858678
CAS No.: 2197062-71-6
M. Wt: 258.228
InChI Key: GIMPBKIHZQHGPS-UHFFFAOYSA-M
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Description

Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate is a synthetic compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of N-heterocyclic carbenes as catalysts for the synthesis of trisubstituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that include condensation reactions, ring cyclization, and oxidation conversions. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butylhydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve the use of halides and other electrophiles .

Major Products

The major products formed from these reactions include various substituted benzoimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoimidazole derivatives such as:

Uniqueness

What sets Sodium 4-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and isobutyl groups enhances its reactivity and potential therapeutic effects .

Properties

IUPAC Name

sodium;4-fluoro-1-(2-methylpropyl)benzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O2.Na/c1-7(2)6-15-9-5-3-4-8(13)10(9)14-11(15)12(16)17;/h3-5,7H,6H2,1-2H3,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMPBKIHZQHGPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=CC=C2)F)N=C1C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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